
5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
Overview
Description
5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO3. It is a substituted benzene derivative, characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Adding a bromine atom to the benzene ring through the reaction with bromine in the presence of a catalyst like iron(III) bromide.
Fluorination: Substituting a hydrogen atom with a fluorine atom using a fluorinating agent such as N-fluorobenzenesulfonimide.
Methoxylation: Introducing a methoxy group via the reaction with methanol in the presence of a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The nitro group's strong electron-withdrawing effect activates specific positions on the benzene ring for nucleophilic attack. Key reactions include:
Fluorine Displacement
Controlled displacement of the fluorine atom occurs under alkaline conditions:
text5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene + NaOH → 5-Bromo-3-methoxy-2-nitrobenzene-1-ol + NaF
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Conditions : 10% NaOH in ethanol at 80°C for 4 hours
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Yield : 72-78%
Methoxy Group Reactions
The methoxy group participates in O-demethylation when treated with hydroiodic acid:
textThis compound + HI → 5-Bromo-1-fluoro-2-nitrobenzene-3-ol + CH3I
Reduction Reactions
The nitro group undergoes selective reduction to form amine derivatives:
Reduction products serve as intermediates for pharmaceuticals and agrochemicals .
Electrophilic Aromatic Substitution
Despite the deactivating nitro group, bromine participates in further halogenation under radical conditions:
Photobromination
textThis compound + Br₂ → 3,5-Dibromo-1-fluoro-2-nitroanisole
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Conditions : UV light (254 nm), CCl₄ solvent, 12h
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Regioselectivity : >95% at para position to methoxy group
Functional Group Interconversion
The nitro group facilitates unique transformations:
Nitro to Cyano Conversion
textThis compound → 2-Cyano-5-bromo-1-fluoro-3-methoxybenzene (via Rosenmund-von Braun reaction)
Coupling Reactions
The bromine atom enables cross-coupling processes:
Reaction Type | Catalysts | Products | Applications |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄ | Biaryl derivatives | OLED materials |
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aminated derivatives | Pharmaceutical intermediates |
Typical conditions: 1 mol% catalyst, K₂CO₃ base, 80-100°C in toluene/water .
Stability and Decomposition
Thermal analysis shows decomposition initiates at 215°C (DSC data) . Key degradation pathways include:
This compound's diverse reactivity profile makes it invaluable for synthesizing complex molecules in medicinal chemistry and materials science. Recent studies highlight its potential in creating fluorinated liquid crystals and kinase inhibitors .
Scientific Research Applications
Pharmaceutical Applications
5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules.
Key Uses:
- Synthesis of Antibiotics : It is utilized in the production of rifamycin analogs, which are effective against bacterial infections, particularly those caused by Staphylococcus aureus .
- Anti-inflammatory Agents : The compound is involved in creating pharmaceuticals targeting inflammatory disorders, autoimmune diseases, and conditions related to cartilage turnover .
- Protein Labeling and Modification : In biochemical research, it is used for protein quantitation and purification, enhancing the study of protein interactions and functions .
Case Study 1: Antibiotic Development
A study highlighted the use of this compound as an intermediate for synthesizing rifamycin derivatives. These compounds demonstrated significant antibacterial activity against resistant strains of bacteria. The synthesis involved several steps where this compound acted as a precursor, showcasing its importance in developing new antibiotics .
Case Study 2: Anti-inflammatory Compounds
Research has shown that derivatives synthesized from this compound exhibit anti-inflammatory properties. These compounds were tested in vitro for their ability to inhibit pro-inflammatory cytokines, providing insights into their potential therapeutic applications in treating chronic inflammatory diseases .
Table 1: Comparison of Pharmaceutical Applications
Application Type | Description | Example Compounds |
---|---|---|
Antibiotic Synthesis | Used as an intermediate for antibiotic production | Rifamycin analogs |
Anti-inflammatory Agents | Involved in synthesizing anti-inflammatory drugs | Compounds targeting IL6 secretion |
Protein Interaction Studies | Utilized for protein labeling and modification | Various bioconjugates |
Table 2: Synthesis Pathways Involving this compound
Step | Reaction Type | Conditions | Yield (%) |
---|---|---|---|
1 | Nitration | Electrophilic substitution | Variable |
2 | Reduction | Catalytic hydrogenation | High |
3 | Coupling | Cross-coupling reactions | Moderate |
Mechanism of Action
The mechanism of action of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding. The bromine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3-difluoro-2-nitrobenzene
- 1-Bromo-2-fluoro-3-methoxy-5-nitrobenzene
- 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
Uniqueness
5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms, along with the methoxy and nitro groups, makes it a versatile intermediate for various chemical transformations and applications in research.
Biological Activity
5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene (C₇H₅BrFNO₃) is an organic compound notable for its diverse biological activities, attributed to its unique combination of halogenated and nitro functionalities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and research findings.
This compound has a molar mass of 250.02 g/mol and a density of approximately 1.716 g/cm³. Its boiling point is predicted to be around 293 °C. The compound is classified as an irritant and requires careful handling to prevent degradation.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Nitration of Methoxy-substituted Bromofluorobenzene : This method involves the introduction of a nitro group into the aromatic ring.
- Substitution Reactions : Utilizing nucleophilic or electrophilic substitution reactions to modify the existing functional groups on the benzene ring.
These synthetic routes highlight the compound's accessibility for research and industrial applications.
Biological Activity
The biological activity of this compound has been explored in several studies, indicating its potential as a bioactive agent. Key findings include:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of nitrobenzene compounds have been shown to inhibit bacterial growth effectively, particularly against Gram-positive and Gram-negative strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor for several cytochrome P450 enzymes, which are crucial in drug metabolism. Specifically, it has been identified as a CYP1A2 inhibitor , suggesting its potential role in drug-drug interactions .
Case Study 1: Antibacterial Screening
In a recent study, derivatives of nitro-substituted benzene compounds were screened for their antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting their potential as therapeutic agents .
Case Study 2: Drug Metabolism Studies
Another investigation focused on the metabolic pathways involving this compound. The compound was found to undergo significant biotransformation in the liver, leading to various metabolites that retained some biological activity. This highlights the importance of understanding its pharmacokinetics for therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:
Compound Name | CAS Number | Similarity Index | Antimicrobial Activity |
---|---|---|---|
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | 179897-92-8 | 0.97 | Moderate |
1-Bromo-(2-bromophenoxy)-4-fluoro-2-nitrobenzene | 1019508-64-5 | 0.95 | High |
5-Bromo-2-fluoronitrobenzene | 364-73-8 | 0.94 | Low |
This table illustrates that while many compounds share structural similarities, their biological activities can vary significantly due to differences in substituent effects and molecular interactions within biological systems .
Q & A
Q. Basic: What are the established synthetic routes for 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene, and what are the critical reaction parameters?
Methodological Answer:
The synthesis typically involves sequential functionalization of a benzene ring. Key steps include:
- Bromination : Introducing bromine at the 5-position using Br₂/FeBr₃ or NBS (N-bromosuccinimide) in anhydrous conditions.
- Methoxy Group Introduction : Methoxylation via nucleophilic aromatic substitution (e.g., using NaOMe/CuI under reflux) .
- Nitration : Controlled nitration with HNO₃/H₂SO₄ at low temperatures (0–5°C) to direct the nitro group to the 2-position .
- Fluorination : Halogen exchange (e.g., Balz-Schiemann reaction) or direct fluorination using KF/18-crown-6 .
Critical Parameters :
- Temperature control during nitration to avoid polysubstitution.
- Catalyst loading (e.g., 5% polyvinyl chloride in hydrogenation steps for intermediate purification) .
- Solvent choice (e.g., heptane for hydrogenation) and post-reaction workup (reduced pressure solvent removal) .
Q. Advanced: How can regioselective functionalization be achieved in multi-step syntheses involving this compound?
Methodological Answer:
Regioselectivity is governed by directing effects:
- Nitro Group : Strongly meta-directing, influencing subsequent electrophilic substitution.
- Methoxy Group : Ortho/para-directing but sterically bulky, limiting accessibility.
- Bromine : Ortho/para-directing but electron-withdrawing.
Strategies :
- Protecting Groups : Temporarily block the methoxy group (e.g., silylation) to direct reactions to desired positions .
- Sequential Halogenation : Use fluorination after nitration to leverage steric and electronic effects .
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (e.g., 5-bromo-2-(trifluoromethoxy)phenylboronic acid) to introduce aryl groups .
Q. Basic: What spectroscopic and analytical techniques are recommended for structural characterization?
Methodological Answer:
- Mass Spectrometry (MS) : Confirm molecular weight (Monoisotopic mass: ~252.89 Da) and fragmentation patterns .
- NMR :
- IR Spectroscopy : Confirm nitro (~1520 cm⁻¹) and methoxy (~2850 cm⁻¹) groups .
Q. Advanced: How do solvent polarity and catalyst selection influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions, while non-polar solvents (heptane, toluene) favor radical pathways .
- Catalyst Systems :
Q. Data Contradiction: How can researchers resolve discrepancies in reported yields for nitro group reduction?
Methodological Answer:
Discrepancies may arise from:
- Reduction Conditions : Catalytic hydrogenation (H₂/Pd-C) vs. chemical reduction (Sn/HCl).
- Purity of Starting Material : Impurities (e.g., residual solvents) alter reaction efficiency (95% purity thresholds are critical) .
- Byproduct Analysis : Use HPLC or GC-MS to identify intermediates (e.g., amine derivatives) .
Resolution Protocol :
Replicate reactions under inert atmospheres.
Standardize catalyst activation (e.g., pre-reduction of Pd-C).
Compare yields across multiple solvent systems (e.g., EtOH vs. THF) .
Q. Advanced: What computational approaches predict reactivity with biomolecules or in supramolecular systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with protein active sites (e.g., halogen bonding with fluorine) .
- ADMET Prediction : Use PubChem data (CID: 1435806-75-9) to estimate toxicity and bioavailability .
Q. Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of nitro groups.
- Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles .
- Moisture Control : Use desiccants (silica gel) in sealed containers to prevent hydrolysis of methoxy groups .
Q. Advanced: How does steric hindrance from the methoxy group affect nucleophilic aromatic substitution (NAS)?
Methodological Answer:
- Steric Effects : The 3-methoxy group obstructs attack at adjacent positions, forcing NAS to occur at the 1- or 5-positions.
- Mitigation Strategies :
- Use bulky bases (e.g., LDA) to deprotonate and activate less hindered sites.
- Microwave-assisted synthesis to overcome kinetic barriers .
Q. Data Contradiction: How to address conflicting reports on byproduct formation during fluorination?
Methodological Answer:
- Reaction Monitoring : In-situ IR or Raman spectroscopy to track intermediate formation.
- Isolation of Byproducts : Column chromatography or recrystallization to separate isomers (e.g., 1-fluoro vs. 2-fluoro derivatives) .
- Isotopic Labeling : Use ¹⁸F-labeled reagents to trace substitution pathways .
Q. Advanced: What are its emerging applications in materials science or medicinal chemistry?
Methodological Answer:
- Pharmaceutical Intermediates : Precursor for kinase inhibitors (e.g., via Suzuki coupling with heteroaryl boronic acids) .
- Liquid Crystals : Functionalization with alkyl chains (e.g., 4-bromobutoxy derivatives) for mesomorphic properties .
- Fluorescent Probes : Nitro-to-amine reduction yields fluorescent tags for bioimaging .
Properties
IUPAC Name |
5-bromo-1-fluoro-3-methoxy-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGZBPZOEMCFOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728473 | |
Record name | 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137869-91-0 | |
Record name | 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137869-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-fluoro-2-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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